molecular formula C22H23F2N3O2 B6950260 N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide

N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide

Cat. No.: B6950260
M. Wt: 399.4 g/mol
InChI Key: YQPYSMJXITYTCI-UHFFFAOYSA-N
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Description

N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a carboxamide group, and difluorinated phenylbutyl and methylphenyl substituents

Properties

IUPAC Name

N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O2/c1-15-8-11-17(12-9-15)27-20(28)14-18(25-27)22(29)26(2)19(21(23)24)13-10-16-6-4-3-5-7-16/h3-9,11-12,14,19,21,25H,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPYSMJXITYTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(N2)C(=O)N(C)C(CCC3=CC=CC=C3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

    Substitution reactions: The difluorinated phenylbutyl and methylphenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors and organometallic reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially yielding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halogenated precursors, organometallic reagents

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmaceuticals: It may be used as an active pharmaceutical ingredient (API) or as a lead compound for developing new therapeutic agents.

    Materials Science: The compound’s properties could be explored for use in advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methyl-2-(4-chlorophenyl)-3-oxo-1H-pyrazole-5-carboxamide
  • N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methyl-2-(4-methoxyphenyl)-3-oxo-1H-pyrazole-5-carboxamide

Uniqueness

N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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